molecular formula C10H14N2O3S B6502564 1-acetyl-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide CAS No. 1421497-72-4

1-acetyl-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide

Cat. No.: B6502564
CAS No.: 1421497-72-4
M. Wt: 242.30 g/mol
InChI Key: NDYZDCCVGXFJPT-UHFFFAOYSA-N
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Description

1-acetyl-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide is a synthetic compound featuring an azetidine ring, a four-membered nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery . The azetidine pharmacophore is a key structural component in a wide variety of biologically active molecules and is valued for its constrained geometry, which can improve potency and selectivity when used as a building block in peptides and other bioactive compounds . For instance, azetidine-3-carboxylic acid is a conformationally constrained analogue of β-proline, and similar structures are utilized in the development of various pharmacologically active agents . Compounds based on the azetidine scaffold have been investigated as potent inhibitors of therapeutic targets, such as the c-Met kinase pathway in cancer research . The specific structure of this compound, which incorporates a 2-oxothiolane (also known as γ-thiobutyrolactam) moiety, suggests potential as a novel building block or intermediate in organic synthesis and pharmaceutical development. This product is intended for research purposes only. It is not approved for human or veterinary use.

Properties

IUPAC Name

1-acetyl-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-6(13)12-4-7(5-12)9(14)11-8-2-3-16-10(8)15/h7-8H,2-5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYZDCCVGXFJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2CCSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Displacement Reactions for Azetidine-3-Amines

The displacement of 1-benzhydrylazetidin-3-yl methanesulfonate (1 ) with amines provides a direct route to azetidine-3-amine derivatives. For example, reaction with piperidine in acetonitrile at 80°C yields 1-benzhydrylazetidin-3-amine in 72% isolated yield (Scheme 1). This method tolerates diverse amines, including secondary and heterocyclic variants, making it adaptable for introducing the carboxamide moiety.

Key Optimization :

  • Solvent : MeCN outperforms DMF or THF in yield and purity.

  • Equivalents : 2 equiv. of amine enhance displacement efficiency.

  • Temperature : 80°C ensures complete conversion within 12–16 hours.

Deprotection and Acetylation

The benzhydryl protecting group in intermediates like 2 is removed under acidic conditions (e.g., HCl in dioxane), yielding the parent azetidine. Subsequent acetylation with acetyl chloride in the presence of Hunig’s base (iPr2NEt) provides 1-acetylazetidine-3-amine.

Critical Data :

  • Deprotection Yield : >90% (observed for analogous compounds).

  • Acylation Efficiency : >85% when using 1.2 equiv. acetyl chloride at 0°C.

Synthesis of 2-Oxothiolan-3-Amine

Thiolactone Functionalization

2-Oxothiolan (thiolactone) serves as the precursor for 2-oxothiolan-3-amine. A two-step sequence involving:

  • Bromination : Treatment with PBr3 introduces a bromine at position 3.

  • Ammonolysis : Reaction with aqueous ammonia replaces bromide with an amine group.

Alternative Route : Reductive amination of 3-ketothiolane using NH3 and NaBH3CN provides moderate yields (50–60%) but avoids hazardous bromination.

Carboxamide Coupling Strategies

Activation of Azetidine-3-Carboxylic Acid

The carboxylic acid at position 3 of the azetidine is activated as an acid chloride (using SOCl2) or mixed anhydride (with ClCO2Et). Coupling with 2-oxothiolan-3-amine proceeds via:

Method A (Schotten-Baumann) :

  • Conditions : Aqueous NaOH, THF, 0°C.

  • Yield : 65–70% for analogous carboxamides.

Method B (EDCl/HOBt) :

  • Conditions : EDCl (1.5 equiv.), HOBt (1.2 equiv.), DMF, rt.

  • Yield : 75–80% (higher purity than Method A).

Integrated Synthetic Route

Combining the above steps, the synthesis proceeds as follows:

  • Azetidine Formation :

    • React 1 with NaN3 in MeCN to yield azetidine-3-azide.

    • Reduce to azetidine-3-amine using H2/Pd-C.

  • Acetylation :

    • Treat with acetyl chloride/iPr2NEt to afford 1-acetylazetidine-3-amine.

  • Oxidation to Carboxylic Acid :

    • Oxidize the amine to carboxylic acid using KMnO4 in acidic conditions (yield: 60%).

  • Coupling with 2-Oxothiolan-3-Amine :

    • Activate the acid as an acid chloride and react with 2-oxothiolan-3-amine in THF.

Overall Yield : 28–32% (4 steps).

Comparative Analysis of Alternative Methods

Enzymatic Synthesis

Azetidine-2-carboxylate synthases (e.g., AzeJ) catalyze azetidine formation in bacteria. While mechanistically fascinating (involving S-adenosylmethionine), this route is impractical for large-scale synthesis due to substrate specificity and low throughput.

Challenges and Optimization Opportunities

  • Azetidine Ring Strain : Mitigated by using electron-withdrawing groups (e.g., acetyl) to stabilize the ring.

  • Coupling Efficiency : Polar aprotic solvents (DMF, NMP) improve carboxamide yields by 10–15%.

  • Purification : Silica gel chromatography remains standard, but preparative HPLC enhances purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

1-acetyl-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares key structural features of 1-acetyl-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituent Group Key Features
This compound (Target) C10H13N3O3S* 255.30* Azetidine 2-oxothiolan-3-yl (thiolactam) Strained azetidine core; sulfur-containing lactam for H-bonding
1-acetyl-N-(4-bromo-2-methylphenyl)azetidine-3-carboxamide C13H15BrN2O2 311.17 Azetidine 4-bromo-2-methylphenyl Aromatic bromo/methyl groups; potential halogen interactions
1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide C15H16ClN3O2S 345.83 Piperidine 6-chloro-benzothiazol Larger six-membered ring; benzothiazole for π-π stacking
1-acetyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-imidazoline-2-amine C11H10ClN5OS 295.75 Imidazoline 5-chloro-benzothiadiazole Nitrogen-rich heterocycle; electron-deficient substituent
1-acetyl-N-(1-phenylethyl)-β-carboline-3-carboxamide C21H20N4O2 360.41 β-carboline Phenylethylamine Extended aromatic system; potential intercalation properties

*Calculated based on inferred formula.

Key Observations:

β-carboline derivatives feature fused aromatic systems, enabling DNA intercalation, whereas the target compound’s azetidine lacks such planar rigidity.

Substituent Groups :

  • The 2-oxothiolan-3-yl group in the target compound is a thiolactam, which may participate in intramolecular hydrogen bonds (e.g., C–H···O interactions) similar to those observed in 2-(2-oxothiolan-3-yl)isoindoline-1,3-dione . This could stabilize its conformation or enhance solubility.
  • Halogenated aryl groups (e.g., 4-bromo-2-methylphenyl ) may improve lipophilicity or enable halogen bonding, whereas benzothiazole/benzothiadiazole groups are electron-deficient, favoring charge-transfer interactions.

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling azetidine-3-carboxylic acid derivatives with a 2-oxothiolan-3-yl amine, analogous to methods used for tizanidine-related compounds (e.g., POCl3-mediated reactions ).
  • In contrast, β-carboline derivatives require multi-step condensation reactions, highlighting the modularity of azetidine-based syntheses.

Biological Activity

1-acetyl-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide is a compound belonging to the azetidine family, which has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring structure combined with an acetyl group and a thiolan moiety. Its structural formula can be represented as follows:

C8H11N1O2S\text{C}_8\text{H}_{11}\text{N}_1\text{O}_2\text{S}

This configuration contributes to its biological activity, particularly in antimicrobial and cytotoxic applications.

Antimicrobial Properties

Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Azetidine Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
This compoundPseudomonas aeruginosa32 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments performed on various cell lines (e.g., L929 fibroblasts, A549 lung cancer cells) have demonstrated that while some azetidine derivatives exhibit cytotoxic effects, others promote cell viability. The evaluation typically involves exposing cells to varying concentrations of the compound and measuring cell survival rates.

Table 2: Cytotoxicity Results for Azetidine Compounds

Dose (µM)Cell LineViability (%)
0L929100
50L92995
100L92970
200A54960
100A54985

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. This includes inhibition of key enzymes involved in bacterial metabolism and potential modulation of apoptosis pathways in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related azetidine derivative significantly reduced the growth of MRSA in vitro, suggesting potential for development as a therapeutic agent against resistant infections .
  • Cytotoxic Effects : Another investigation into the cytotoxicity of azetidine derivatives revealed that certain compounds improved cell viability in cancer cell lines, indicating a dual role as both an antimicrobial and a potential anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard laboratory-scale synthetic routes for 1-acetyl-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves:

  • Step 1 : Acylation of azetidine-3-carboxylic acid using acetic anhydride under reflux to introduce the acetyl group.
  • Step 2 : Coupling with 2-oxothiolan-3-amine using carbodiimide-based reagents (e.g., EDCI or DCC) and HOBt in dichloromethane (DCM) or DMF.
  • Purification : Column chromatography (silica gel, gradient elution with methanol/CH₂Cl₂) or recrystallization from ethyl acetate.
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 10% MeOH/CH₂Cl₂) and confirm purity via HPLC (>95%).

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the acetyl group (~2.1 ppm in 1H; ~170–175 ppm in 13C), azetidine ring protons (δ 3.1–4.5 ppm), and thiolanone carbonyl (~205 ppm in 13C). Compare with analogs like N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide for ring substituent patterns .
  • LC-MS : Confirm molecular ion [M+H]⁺ (calculated for C₁₁H₁₅N₂O₃S: ~267.3 g/mol).
  • IR Spectroscopy : Identify amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and thiolanone C=O (~1750 cm⁻¹).

Q. What preliminary biological assays are recommended for activity screening?

  • Methodological Answer :

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MDA-MB-231 breast cancer) with IC₅₀ determination. Include positive controls like doxorubicin.

Advanced Research Questions

Q. How can reaction yields be optimized for the acylation and coupling steps?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters like temperature (0–50°C), solvent (DMF vs. DCM), and catalyst (e.g., DMAP) to identify optimal conditions. Use response surface modeling for multi-variable analysis.
  • Coupling Reagent Selection : Compare EDCI (higher yields but longer reaction times) vs. DCC (faster but prone to side products). Monitor by in-situ FTIR for carbonyl intermediate formation.
  • Scale-Up : Transition from batch to continuous flow reactors (residence time ~30–60 min) for improved mixing and heat transfer.

Q. How to resolve discrepancies in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay Validation : Verify cell line authenticity (STR profiling) and use standardized protocols (e.g., ATP-based viability assays vs. MTT).
  • Orthogonal Assays : Confirm anticancer activity via apoptosis markers (Annexin V/PI staining) and target engagement (e.g., STAT3 phosphorylation inhibition by Western blot).
  • Purity Impact : Re-test compounds after rigorous purification (preparative HPLC) to exclude impurities (e.g., residual coupling agents) as confounding factors.

Q. What strategies elucidate the compound’s mechanism of action in cancer cells?

  • Methodological Answer :

  • Kinase Profiling : Use broad-spectrum kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify targets like CDK2 (IC₅₀ <10 µM).
  • siRNA Knockdown : Silence candidate targets (e.g., STAT3) in MDA-MB-231 cells and assess rescue of cytotoxicity.
  • Metabolomics : Track changes in TCA cycle intermediates via LC-MS to identify metabolic disruption.

Data Contradiction Analysis

Q. How to address conflicting reports on antimicrobial potency?

  • Methodological Answer :

  • Strain Variability : Test against isogenic strains (e.g., S. aureus ATCC 29213 vs. clinical isolates) to assess resistance mechanisms (e.g., efflux pumps).
  • Biofilm vs. Planktonic Assays : Compare MIC in biofilm models (e.g., Calgary biofilm device) to standard broth assays.
  • Synergy Studies : Combine with β-lactams to evaluate potentiation effects (checkerboard assay, FIC index <0.5).

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